Doxapram

Vue d'ensemble

Description

Le doxapram est un stimulant respiratoire central principalement utilisé pour traiter l'insuffisance respiratoire aiguë, en particulier chez les patients atteints de maladie pulmonaire obstructive chronique. Il est connu pour sa capacité à augmenter le volume courant et la fréquence respiratoire, ce qui en fait un agent thérapeutique précieux en milieu de soins intensifs .

Mécanisme D'action

Target of Action

Doxapram primarily targets the peripheral carotid chemoreceptors . These chemoreceptors play a crucial role in detecting changes in the oxygen, carbon dioxide, and pH levels in the blood, and they send signals to the respiratory center in the brain to adjust the breathing rate accordingly .

Mode of Action

This compound interacts with its targets, the peripheral carotid chemoreceptors, by inhibiting certain potassium channels . This inhibition is thought to stimulate the carotid body, which in turn stimulates the respiratory center in the brainstem . The result is an increase in tidal volume and a slight increase in respiratory rate .

Biochemical Pathways

It is known that the drug’s action leads to an increased release of catecholamines following its administration . Catecholamines are hormones produced by the adrenal glands that are involved in the body’s response to stress or fear, including the fight-or-flight response.

Pharmacokinetics

This compound is administered intravenously and has a half-life of about 3 hours . It has a mean volume of distribution of about 1.5l/kg in adults . The drug is mainly metabolized by the liver, and one of its main metabolites, keto-doxapram, has slight pharmacological activity and accumulates during continuous intravenous infusion .

Result of Action

The molecular and cellular effects of this compound’s action include an increase in tidal volume and a slight increase in respiratory rate . In addition, a pressor response may result following this compound administration . Provided there is no impairment of cardiac function, the pressor effect is more marked in hypovolemic than in normovolemic states . The pressor response is due to improved cardiac output rather than peripheral vasoconstriction .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level can affect the heart rate in larval Drosophila, a model organism used in research . This compound, a blocker of a subset of K2P channels known to be acid-sensitive, was found to affect heart rate in this context

Applications De Recherche Scientifique

Doxapram has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies involving respiratory stimulants and their chemical properties.

Biology: this compound is utilized in research on respiratory physiology and the mechanisms of respiratory stimulation.

Medicine: Clinically, this compound is used to treat respiratory depression, particularly in cases of drug overdose or post-anesthesia.

Industry: In the pharmaceutical industry, this compound is used in the development of respiratory stimulants and related therapeutic agents .

Analyse Biochimique

Biochemical Properties

Doxapram interacts with peripheral carotid chemoreceptors, stimulating them and thereby increasing the tidal volume and respiratory rate . This interaction is thought to occur through the inhibition of certain potassium channels .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to stimulate chemoreceptors in the carotid bodies of the carotid arteries, which in turn stimulates the respiratory center in the brainstem . In a study on atrial fibrillation, this compound was found to counteract action potential duration shortening in cardiomyocytes of atrial fibrillation patients by inhibiting TASK-1 channels .

Molecular Mechanism

The molecular mechanism of this compound involves the stimulation of peripheral carotid chemoreceptors. It is believed to stimulate the carotid body by inhibiting certain potassium channels . This inhibition leads to an increase in tidal volume and a slight increase in respiratory rate .

Temporal Effects in Laboratory Settings

While specific long-term studies on this compound are limited, it has been noted that this compound can improve blood gas exchange over the first few hours of treatment

Dosage Effects in Animal Models

In animal models, this compound has been used primarily in emergency situations during anesthesia or to decrease the respiratory depressant effects of opiates and barbiturates . The recommended dosages are 1–5 mg/kg, IV, in dogs and cats, or 1–2 drops under the tongue of apneic neonates . In adult horses, the dosage is 0.5–1 mg/kg, IV .

Metabolic Pathways

This compound is primarily metabolized in the liver . The oxidation pathway, which produces keto-doxapram, is more active than the de-ethylation pathway .

Transport and Distribution

While specific information on the transport and distribution of this compound within cells and tissues is limited, it is known that this compound is administered intravenously . This suggests that it is distributed through the bloodstream to reach its target sites in the body.

Subcellular Localization

Given its mechanism of action, it is likely that this compound interacts with chemoreceptors located on the cell membrane of peripheral carotid chemoreceptors .

Méthodes De Préparation

Le doxapram peut être synthétisé par différentes voies de synthèse. Une méthode courante implique la réaction de la 1-éthyl-4-(2-morpholinoéthyl)-3,3-diphényl-2-pyrrolidinone avec des réactifs appropriés dans des conditions contrôlées. La production industrielle implique généralement la préparation du chlorhydrate de this compound, qui est ensuite formulé en solutions injectables .

Analyse Des Réactions Chimiques

Le doxapram subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.

Réduction : Les réactions de réduction peuvent convertir le this compound en ses formes réduites.

Substitution : Les réactions de substitution impliquant le this compound peuvent conduire à la formation de différents dérivés. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. .

Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle dans des études portant sur les stimulants respiratoires et leurs propriétés chimiques.

Biologie : Le this compound est utilisé dans la recherche sur la physiologie respiratoire et les mécanismes de stimulation respiratoire.

Médecine : Cliniquement, le this compound est utilisé pour traiter la dépression respiratoire, en particulier dans les cas de surdose de médicaments ou d'anesthésie post-opératoire.

Industrie : Dans l'industrie pharmaceutique, le this compound est utilisé dans le développement de stimulants respiratoires et d'agents thérapeutiques associés .

Mécanisme d'action

Le this compound exerce ses effets en stimulant les chémorécepteurs carotidiens périphériques, qui activent à leur tour le centre respiratoire dans le tronc cérébral. Cette stimulation conduit à une augmentation du volume courant et de la fréquence respiratoire. Le composé est censé inhiber certains canaux potassiques, améliorant ainsi le drive respiratoire .

Comparaison Avec Des Composés Similaires

Le doxapram est unique parmi les stimulants respiratoires en raison de son mécanisme d'action spécifique et de sa capacité à stimuler à la fois le volume courant et la fréquence respiratoire. Des composés similaires comprennent :

Pentéthylcyclanone : Partage une structure similaire mais a des propriétés pharmacologiques différentes.

Péthidine : Utilisé pour des applications cliniques similaires mais a un mécanisme d'action différent.

Céto-doxapram : Un métabolite actif du this compound avec des effets similaires mais distincts

La capacité unique du this compound à stimuler le corps carotidien et son action spécifique sur les canaux potassiques en font un composé précieux en milieu clinique et de recherche.

Propriétés

IUPAC Name |

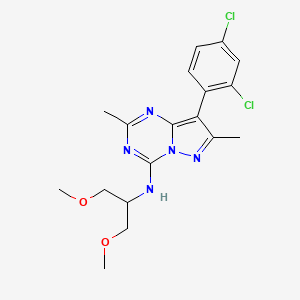

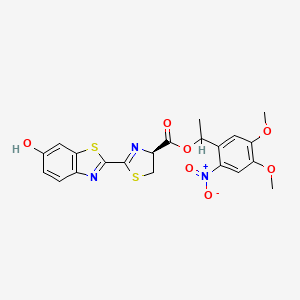

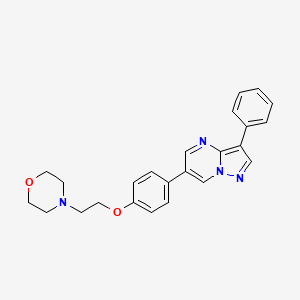

1-ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O2/c1-2-26-19-22(13-14-25-15-17-28-18-16-25)24(23(26)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,22H,2,13-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDJYSQDBULQSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022963 | |

| Record name | Doxapram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Doxapram | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014701 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sparingly soluble, WHITE TO OFF-WHITE CRYSTALLINE POWDER; PRACTICALLY INSOL IN ETHER /HYDROCHLORIDE/, 3.43e-02 g/L | |

| Record name | Doxapram | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00561 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DOXAPRAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3318 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Doxapram | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014701 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Doxapram produces respiratory stimulation mediated through the peripheral carotid chemoreceptors. It is thought to stimulate the carotid body by inhibiting certain potassium channels., DOXAPRAM...STIMULATE ALL LEVELS OF CEREBROSPINAL AXIS. ADEQUATE DOSES PRODUCE TONIC-CLONIC CONVULSIONS SIMILAR IN PATTERN TO THOSE PRODUCED BY PENTYLENETETRAZOL. ...ACT BY ENHANCING EXCITATION RATHER THAN BY BLOCKING CENTRAL INHIBITION. | |

| Record name | Doxapram | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00561 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DOXAPRAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3318 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

309-29-5 | |

| Record name | Doxapram | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=309-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Doxapram [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000309295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doxapram | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00561 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Doxapram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Doxapram | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOXAPRAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94F3830Q73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DOXAPRAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3318 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Doxapram | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014701 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

217-219, MP: 123-124 °C /BENZOATE/ | |

| Record name | Doxapram | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00561 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DOXAPRAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3318 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({2-[(4-Tert-butylbenzoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B1670820.png)

![5,5'-dihydroxy-2,2'-bis(4-hydroxyphenyl)-7,7'-dimethoxy-4H,4'H-[6,8'-bichromene]-4,4'-dione](/img/structure/B1670825.png)

![(4r,5s,6s,7r)-4,7-Dibenzyl-5,6-dihydroxy-1,3-bis[4-(hydroxymethyl)benzyl]-1,3-diazepan-2-one](/img/structure/B1670831.png)